methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate
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Overview
Description
Methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate (M4P2TESB) is a synthetic compound with a wide range of potential applications in laboratory experiments and scientific research. It is a versatile compound that can be used as an intermediate in a variety of chemical reactions, and it is also used in the production of various pharmaceuticals.
Scientific Research Applications
Methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate is used in scientific research due to its ability to act as an intermediate in a variety of chemical reactions. It can be used in the production of various pharmaceuticals, and it can also be used to study the effects of compounds on biochemical and physiological processes. This compound can also be used to investigate the effects of compounds on the environment and to study the toxicity of certain compounds.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors .
Mode of Action
It can be inferred that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in inflammation and oxidation .
Pharmacokinetics
It can be inferred that the compound’s bioavailability is influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Compounds with similar structures have been known to exhibit anti-inflammatory and antioxidant activities .
Advantages and Limitations for Lab Experiments
The use of methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate in laboratory experiments has several advantages. It is relatively easy to synthesize and it is also relatively inexpensive. In addition, it is a versatile compound that can be used in a variety of chemical reactions. However, there are also some limitations to the use of this compound in laboratory experiments. It is not very stable, and it can be difficult to purify. In addition, it can be difficult to control the reaction conditions, and it can also be difficult to control the rate of the reaction.
Future Directions
Methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate has a wide range of potential future applications in scientific research. It can be used to investigate the effects of compounds on biochemical and physiological processes, and it can also be used to study the toxicity of certain compounds. In addition, it can be used to study the effects of compounds on the environment, and it can also be used to study the effects of compounds on drug delivery systems. Finally, it can be used to study the effects of compounds on cellular processes and to investigate the mechanisms of action of compounds.
Synthesis Methods
Methyl 4-{[(pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]sulfamoyl}benzoate is synthesized using a process called condensation reaction, which involves the combination of two molecules with the release of a small molecule such as water or alcohol. The reaction is typically catalyzed by an acid or base, and a variety of solvents can be used to facilitate the reaction. The reaction is usually conducted at room temperature, and the product of the reaction is typically a solid.
properties
IUPAC Name |
methyl 4-[pyridin-3-ylmethyl(2-thiophen-2-ylethyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-26-20(23)17-6-8-19(9-7-17)28(24,25)22(12-10-18-5-3-13-27-18)15-16-4-2-11-21-14-16/h2-9,11,13-14H,10,12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNHOPLBRMLSFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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